Phenylalanine betaine

Description

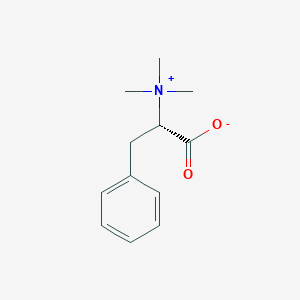

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-13(2,3)11(12(14)15)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTFQIRIHLGODFV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C(CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)[C@@H](CC1=CC=CC=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346724 | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56755-22-7 | |

| Record name | L-Phenylalanine betaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056755227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Phenylalanine betaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-PHENYLALANINE BETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GVM3V4ZCR1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenylalanine betaine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a derivative of the essential amino acid L-phenylalanine, is a quaternary ammonium compound with potential significance in various biological processes. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and potential biological activities. While experimental data specifically for this compound is limited in some areas, this document compiles available information, including predicted properties and data from related compounds, to offer a comprehensive resource. This guide also outlines general experimental approaches for the synthesis and biological evaluation of betaine compounds, which can be adapted for this compound research.

Chemical Structure and Identification

This compound, systematically named (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate, is the N,N,N-trimethylated derivative of L-phenylalanine. This permanent quaternization of the amino group results in a zwitterionic structure at physiological pH.

Chemical Structure:

Caption: Chemical structure of L-Phenylalanine Betaine.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate |

| Molecular Formula | C₁₂H₁₇NO₂[1] |

| CAS Number | 56755-22-7 |

| Canonical SMILES | C--INVALID-LINK--(C)--INVALID-LINK--C(=O)[O-] |

| InChI Key | XTFQIRIHLGODFV-NSHDSACASA-N |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | This compound (Predicted) | L-Phenylalanine (Experimental) |

| Molecular Weight | 207.27 g/mol [1] | 165.19 g/mol |

| Melting Point | Not Available | 283 °C (decomposes)[2] |

| Boiling Point | Not Available | Not Available |

| Water Solubility | -4.8 (logS)[1] | 29.6 g/L at 25 °C |

| pKa (Strongest Acidic) | 2.5[1] | 1.83 |

| pKa (Strongest Basic) | Not Applicable (quaternary amine) | 9.13 |

| LogP | -1.4 to -2.3[1] | -1.38 |

Synthesis and Characterization

General Synthetic Approach

A specific, detailed laboratory protocol for the synthesis of L-phenylalanine betaine is not widely published. However, a common method for the synthesis of amino acid betaines involves the methylation of the corresponding amino acid. A plausible synthetic route for L-phenylalanine betaine is the exhaustive methylation of the amino group of L-phenylalanine using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions.

Logical Workflow for a Potential Synthesis:

Caption: A potential workflow for the synthesis of L-Phenylalanine Betaine.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following spectroscopic techniques are essential for this purpose. Predicted spectral data is available from sources like the Human Metabolome Database (HMDB).[1]

Table 3: Spectroscopic Data (Predicted and Reference)

| Technique | This compound (Predicted/Reference) | L-Phenylalanine (Experimental Reference) |

| ¹H NMR (D₂O) | Predicted shifts available on HMDB[1] | Experimental spectra available on BMRB (bmse000045)[3] |

| ¹³C NMR (D₂O) | Predicted shifts available on HMDB[1] | Experimental spectra available on BMRB (bmse000045)[3] |

| Mass Spectrometry | Predicted LC-MS/MS spectra available on HMDB[1] | Experimental mass spectra available in NIST WebBook[4] |

| FTIR | No direct data found. Expected peaks for C=O (carboxylate), C-N, and aromatic C-H stretches. | Pronounced bands for NH₃⁺ and COO⁻ groups of the zwitterion form.[5] |

Biological Activities and Signaling Pathways

While direct experimental evidence for the biological activities of this compound is scarce, the well-documented roles of other betaines provide a strong basis for hypothesizing its potential functions. Betaines are known to act as crucial osmoprotectants and methyl group donors, and they exhibit significant anti-inflammatory properties.[6][7]

Potential as an Osmoprotectant

Betaines are accumulated by cells in response to osmotic stress to maintain cell volume and protect cellular components without interfering with normal metabolism.

Experimental Protocol: Osmoprotectant Activity Assay (General)

A common method to assess osmoprotectant activity involves challenging a cellular system (e.g., bacteria, yeast, or cultured mammalian cells) with hyperosmotic conditions and evaluating the protective effect of the compound of interest.

-

Cell Culture: Grow the chosen cell line to a suitable density.

-

Induction of Osmotic Stress: Expose the cells to a hyperosmotic medium (e.g., supplemented with NaCl or sorbitol).

-

Treatment: Treat the stressed cells with varying concentrations of this compound. A known osmoprotectant like glycine betaine should be used as a positive control.

-

Viability/Growth Assessment: After a defined incubation period, assess cell viability or growth using methods such as MTT assay, trypan blue exclusion, or by measuring optical density.

-

Data Analysis: Compare the viability/growth of cells treated with this compound to that of the untreated and positive control groups to determine its osmoprotective efficacy.

Potential as a Methyl Donor

Betaine serves as a methyl group donor in the methionine-homocysteine cycle, which is crucial for the synthesis of methionine and S-adenosylmethionine (SAM), a universal methyl donor in numerous biological reactions.

Experimental Protocol: Methyl Donor Activity Assay (General)

The methyl donor activity can be indirectly assessed by measuring the activity of the enzyme betaine-homocysteine S-methyltransferase (BHMT), which catalyzes the transfer of a methyl group from betaine to homocysteine.

-

Enzyme Source: Obtain a purified BHMT enzyme or a liver homogenate rich in BHMT.

-

Reaction Mixture: Prepare a reaction mixture containing homocysteine, a methyl group acceptor, and the enzyme source.

-

Initiation of Reaction: Add this compound as the potential methyl donor to initiate the reaction. Betaine (trimethylglycine) should be used as a positive control.

-

Quantification of Product: After incubation, quantify the amount of methionine or dimethylglycine produced using techniques like HPLC or LC-MS/MS.

-

Enzyme Kinetics: Determine the kinetic parameters (Km and Vmax) of BHMT with this compound as a substrate to evaluate its efficiency as a methyl donor.

Potential Anti-inflammatory Effects and Associated Signaling Pathways

Betaine has been shown to exert anti-inflammatory effects by modulating key signaling pathways, primarily by inhibiting the activation of NF-κB and the NLRP3 inflammasome.[7][8][9]

Signaling Pathway: Betaine's Inhibition of NF-κB Activation

Caption: Betaine inhibits the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm and unable to promote the expression of pro-inflammatory genes.

Signaling Pathway: Betaine's Inhibition of the NLRP3 Inflammasome

Caption: Betaine can inhibit the activation of the NLRP3 inflammasome, thereby preventing the cleavage of pro-caspase-1 to active caspase-1 and the subsequent maturation and release of the pro-inflammatory cytokine IL-1β.

Experimental Protocol: Anti-inflammatory Activity Assay (General)

-

Cell Culture: Use a relevant cell line, such as macrophages (e.g., RAW 264.7) or intestinal epithelial cells (e.g., Caco-2).

-

Induction of Inflammation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).

-

Treatment: Treat the stimulated cells with various concentrations of this compound.

-

Measurement of Inflammatory Markers:

-

Cytokines: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant using ELISA or multiplex assays.

-

Gene Expression: Analyze the mRNA expression of inflammatory genes using RT-qPCR.

-

Signaling Proteins: Investigate the activation of key signaling proteins (e.g., phosphorylation of IκBα, activation of caspase-1) by Western blotting.

-

-

Data Analysis: Compare the levels of inflammatory markers in this compound-treated cells to those in the LPS-stimulated control group.

Conclusion and Future Directions

This compound is an intriguing molecule with predicted properties and potential biological functions analogous to other well-studied betaines. This technical guide consolidates the current knowledge and highlights the significant gaps in the experimental data for this compound. Future research should focus on:

-

Developing and publishing a robust and reproducible synthesis protocol for L-phenylalanine betaine.

-

Conducting thorough experimental characterization of its physicochemical properties.

-

Performing in vitro and in vivo studies to directly investigate its potential as an osmoprotectant, methyl donor, and anti-inflammatory agent.

-

Elucidating the specific signaling pathways modulated by this compound.

Such research will be invaluable for understanding the physiological roles of this compound and exploring its potential therapeutic applications in various fields, including drug development and nutritional science.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240552) [hmdb.ca]

- 2. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 4. Phenylalanine [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. plantarchives.org [plantarchives.org]

- 7. Betaine in Inflammation: Mechanistic Aspects and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Betaine in Inflammation: Mechanistic Aspects and Applications [frontiersin.org]

- 9. Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Phenylalanine Betaine in Plants: A Technical Guide to Its Putative Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a quaternary ammonium compound derived from the amino acid phenylalanine, represents a largely unexplored area of plant biochemistry. While direct research on its specific biological functions in plants is scarce, this technical guide synthesizes current knowledge on phenylalanine metabolism, the well-established roles of other betaines like glycine betaine, and the enzymatic machinery for N-methylation to build a comprehensive overview of its putative functions. This document explores the hypothetical biosynthesis of this compound, its potential as an osmoprotectant in abiotic stress tolerance, and its possible roles in secondary metabolism and signaling pathways. Detailed experimental protocols for the study of such compounds are provided, alongside structured data tables and pathway diagrams to facilitate further research and application in crop improvement and drug development.

Introduction

Plants produce a vast arsenal of metabolites that are not directly involved in primary growth and development but are crucial for adaptation to environmental stresses and for defense. Among these are the compatible solutes, small, highly soluble molecules that accumulate in the cytoplasm under stress conditions to maintain cellular turgor and protect macromolecules. Betaines, which are N-trimethylated amino acids, are a prominent class of compatible solutes. Glycine betaine is the most studied of these, with well-documented roles in conferring tolerance to drought, salinity, and extreme temperatures.[1][2]

Phenylalanine is a critical aromatic amino acid that serves as a precursor for a multitude of secondary metabolites, including flavonoids, lignins, and various signaling molecules essential for plant defense and development.[3][4] The intersection of phenylalanine metabolism and betaine biosynthesis presents the intriguing possibility of the existence and functional significance of this compound (N,N,N-trimethylphenylalanine). Although its presence has been reported in certain plant species, such as Antiaris africana, its physiological roles remain largely uncharacterized.[5]

This guide aims to bridge this knowledge gap by providing a technical framework for understanding and investigating the biological functions of this compound in plants. By integrating information from related fields, we present a hypothetical model for its biosynthesis, its likely functions in stress physiology, and the experimental approaches required for its validation and quantification.

Putative Biological Functions of this compound

Based on the known functions of its parent compound, phenylalanine, and the well-documented roles of other betaines, the biological functions of this compound in plants are likely multifaceted.

Osmoprotection and Abiotic Stress Tolerance

The primary and most anticipated function of this compound is its role as a compatible solute or osmoprotectant.[1] Like glycine betaine, it is hypothesized to contribute to osmotic adjustment within the cell, helping to maintain water potential gradients and cell turgor under conditions of drought and high salinity.[2] The accumulation of this compound in the cytoplasm would allow for the sequestration of toxic ions into the vacuole while maintaining metabolic activity.

Furthermore, betaines are known to protect cellular structures, including membranes and proteins such as RuBisCO, from the damaging effects of dehydration and ion toxicity.[1] this compound may also play a role in scavenging reactive oxygen species (ROS), which are produced in excess during abiotic stress and can cause significant oxidative damage to cellular components.[6]

Role in Secondary Metabolism

Phenylalanine is the entry point for the phenylpropanoid pathway, which generates a vast array of secondary metabolites crucial for plant defense, structural support, and pigmentation.[7] The formation of this compound could represent a mechanism for regulating the flux of phenylalanine into these pathways. By converting phenylalanine to its betaine form, the plant might temporarily store it or transport it to different tissues where it can be either stored or converted back to phenylalanine for use in secondary metabolism. Exogenous application of phenylalanine has been shown to enhance the production of various phenolic compounds and improve antioxidant capacity in plants.[7]

Signaling and Regulation

There is growing evidence that betaines can act as signaling molecules, influencing gene expression and other physiological processes.[2] For instance, glycine betaine has been shown to upregulate the expression of stress-responsive genes. Phenylalanine itself is involved in complex regulatory networks, including crosstalk with plant hormones like auxin.[8] It is plausible that this compound could also have a signaling role, potentially interacting with hormone pathways or acting as a long-distance signal to coordinate stress responses throughout the plant.

Data Presentation: Effects of Phenylalanine and Betaines on Plant Physiology

Due to the limited direct research on this compound, the following tables summarize quantitative data from studies on the exogenous application of phenylalanine and glycine betaine, which can serve as a proxy for understanding the potential effects of this compound.

Table 1: Effects of Exogenous Phenylalanine Application on Plants Under Drought Stress

| Plant Species | Phenylalanine Concentration | Parameter Measured | Effect Observed | Reference |

| Mustard (Brassica campestris) | 100 mg/L | Shoot Length | 20-21% increase | [9] |

| Total Chlorophyll | 46-58% increase | [9] | ||

| Biological Yield | 19-22% increase | [9] | ||

| H₂O₂ Content | 18-19% decrease | [9] | ||

| MDA Concentration | 21-24% decrease | [9] | ||

| Electrolyte Leakage | 19-21% decrease | [9] | ||

| CAT Activity | 25-31% increase | [9] | ||

| SOD Activity | 11-17% increase | [9] | ||

| POD Activity | 14-24% increase | [9] |

Table 2: Effects of Exogenous Glycine Betaine Application on Plants

| Plant Species | Glycine Betaine Concentration | Stress Condition | Parameter Measured | Effect Observed | Reference |

| Eggplant (Solanum melongena) | 40 mmol L⁻¹ | Normal | Fresh Weight | Increased | [10] |

| Dry Weight | Increased | [10] | |||

| Net Photosynthetic Rate | Increased | [10] | |||

| Endogenous IAA Content | Increased | [10] | |||

| Endogenous ABA Content | Decreased | [10] | |||

| Phenylalanine Content | Increased | [10] |

Experimental Protocols

The study of this compound in plants requires robust analytical methods for its extraction, purification, and quantification. The following protocols are adapted from established methods for analyzing other betaines and amino acids.

Extraction and Purification of Quaternary Ammonium Compounds (including this compound)

This protocol is based on methods used for the extraction and purification of glycine betaine and other quaternary ammonium compounds from plant tissues.[11][12]

-

Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

-

Extraction: Grind the dried tissue to a fine powder. Extract the powder with a solvent mixture, such as methanol:chloroform:water (12:5:3, v/v/v), at a ratio of 10 mL per gram of dry tissue. Shake the mixture for 24 hours at 4°C.

-

Phase Separation: Centrifuge the extract at 10,000 x g for 15 minutes. Collect the supernatant. Add water and chloroform to the supernatant to achieve a final ratio of methanol:chloroform:water of 12:5:8 (v/v/v) to induce phase separation.

-

Purification by Ion-Exchange Chromatography:

-

Load the aqueous-methanol upper phase onto a strongly acidic cation-exchange column (e.g., Dowex 50W-X8, H⁺ form).

-

Wash the column with deionized water to remove neutral and anionic compounds.

-

Elute the amino acids and quaternary ammonium compounds with aqueous ammonia (e.g., 2 M NH₄OH).

-

Evaporate the eluate to dryness under vacuum.

-

For further purification to separate betaines from amino acids, the dried residue can be redissolved in water and passed through a weakly acidic cation-exchange column (e.g., Amberlite CG-50, H⁺ form) or a strong anion-exchange column (e.g., Dowex 1-X8, OH⁻ form) which retains most amino acids.[11]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from protocols for glycine betaine analysis and can be optimized for this compound.[11][13]

-

Chromatographic System: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

-

Column: A C18 reverse-phase column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[13][14]

-

Mobile Phase:

-

For C18: An isocratic mobile phase of a suitable buffer (e.g., potassium phosphate buffer) with an organic modifier like acetonitrile.

-

For HILIC: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).[13]

-

-

Detection:

-

UV detection can be used if this compound exhibits sufficient UV absorbance.

-

ELSD is a universal detector suitable for non-volatile compounds that do not have a strong chromophore.[13]

-

-

Quantification: Prepare a standard curve using synthesized or commercially available this compound. Spike plant extracts with a known amount of the standard to determine recovery rates.

Confirmation by Mass Spectrometry (MS)

Mass spectrometry is essential for the unambiguous identification and confirmation of this compound.

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for its high sensitivity and specificity.[14]

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of quaternary ammonium compounds.

-

Analysis:

-

Full Scan MS: To determine the molecular weight of the parent ion of this compound.

-

Tandem MS (MS/MS): To generate a characteristic fragmentation pattern for structural confirmation. The fragmentation pattern can be compared to that of a synthesized standard.

-

Mandatory Visualizations

Hypothetical Biosynthesis of this compound

The biosynthesis of this compound in plants has not been elucidated. However, based on the well-characterized pathway for glycine betaine synthesis and the general mechanism of N-methylation, a hypothetical pathway can be proposed. The synthesis would likely involve a series of three successive N-methylation steps, transferring methyl groups from S-adenosylmethionine (SAM) to the amino group of phenylalanine. This process would be catalyzed by one or more N-methyltransferases.

References

- 1. Compatible Solute Engineering in Plants for Abiotic Stress Tolerance - Role of Glycine Betaine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Deciphering the role of glycine betaine in enhancing plant performance and defense mechanisms against environmental stresses [frontiersin.org]

- 3. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 4. Biosynthesis and Metabolic Fate of Phenylalanine in Conifers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Exogenous phenylalanine application effects on phytochemicals, antioxidant activity, HPLC profiling, and PAL and CHS genes expression in table grapes (Vitis vinifera cv. ‘Qzl Ouzum’) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scientists find link between key plant amino acid and essential hormones - Purdue University News [purdue.edu]

- 9. Phenylalanine supply alleviates the drought stress in mustard (Brassica campestris) by modulating plant growth, photosynthesis, and antioxidant defense system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of exogenous glycine betaine and cycloleucine on photosynthetic capacity, amino acid composition, and hormone metabolism in Solanum melongena L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A single-step purification for glycine betaine determination in plant extracts by isocratic HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of betaine in Lycii Fructus by HILIC-ELSD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Phenylalanine Betaine: A Technical Guide to Its Natural Sources, Analysis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanine betaine, a quaternary ammonium compound, is a derivative of the essential amino acid phenylalanine. While not as extensively studied as other betaines like glycine betaine, it has been identified in a limited number of natural sources. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of this compound, methodologies for its analysis, and a discussion of its potential biosynthetic and signaling pathways based on current scientific understanding.

Natural Sources of this compound

This compound has been identified in a select few natural sources, spanning the plant and fungal kingdoms. The primary sources documented in scientific literature are:

-

Antiaris africana : This tree, belonging to the Moraceae family, is the most well-documented source of this compound. The compound has been isolated from both the latex and the bark of the plant[1][2].

-

Astraeus pteridis : This truffle-like mushroom is another confirmed natural source from which this compound has been isolated[3].

-

Rye (Secale cereale) : Indirect evidence suggests the presence of this compound or its precursors in rye bran. A study on mice fed a high-fat diet supplemented with rye bran showed increased urinary excretion of several amino acid-derived betaines, including this compound.

Data Presentation

As quantitative data for this compound concentration in its natural sources is not available in the reviewed literature, a comparative table cannot be provided at this time. Further research is required to quantify the abundance of this compound in Antiaris africana, Astraeus pteridis, and other potential sources.

Experimental Protocols

Detailed experimental protocols for the specific isolation and quantification of this compound from its natural sources are not extensively published. However, based on the methodologies used for the analysis of other quaternary ammonium compounds (QACs) and alkaloids from plant and fungal matrices, a general workflow can be outlined.

General Workflow for Extraction and Analysis of this compound

Caption: General experimental workflow for the extraction, purification, and analysis of this compound.

Key Experimental Methodologies

1. Extraction of Quaternary Ammonium Compounds (General Protocol)

-

Sample Preparation : The plant or fungal material (e.g., dried and powdered bark of Antiaris africana) is homogenized.

-

Extraction : The homogenized sample is extracted with a polar solvent, typically methanol or 80% methanol, through maceration or sonication.

-

Purification :

-

The crude extract is subjected to acid-base partitioning to separate alkaloids and other basic compounds. The extract is acidified, washed with a non-polar solvent to remove neutral and acidic compounds, and then basified to liberate the free bases, which are then extracted into an organic solvent.

-

Further purification can be achieved using column chromatography, such as silica gel chromatography or ion-exchange chromatography.

-

2. Quantification by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

-

Chromatographic Separation : A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for separating polar compounds like betaines.

-

Mobile Phase : A typical mobile phase would consist of an acetonitrile/water gradient with a modifier such as formic acid or ammonium acetate to improve peak shape and ionization efficiency.

-

Detection : Mass spectrometry, particularly tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity for quantification. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored.

-

Quantification : Absolute quantification is achieved by creating a calibration curve using a purified this compound standard.

3. Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural identification of the isolated this compound. The characteristic signals of the trimethylammonium group and the phenylalanine backbone would be key identifiers.

Proposed Biosynthetic Pathway of this compound

The direct enzymatic pathway for the biosynthesis of this compound has not yet been elucidated. However, based on the known biosynthesis of other betaines and the existence of promiscuous methyltransferases, a hypothetical pathway can be proposed. The biosynthesis is likely to involve the sequential N-methylation of phenylalanine.

Caption: A proposed biosynthetic pathway for this compound via sequential N-methylation of L-phenylalanine.

This proposed pathway involves one or more S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases. It is possible that a single, promiscuous enzyme catalyzes all three methylation steps, or that a series of specific enzymes are involved. The promiscuity of some plant methyltransferases, which can act on a range of similar substrates, supports the feasibility of such a pathway[1].

Potential Signaling Pathways and Biological Effects

Specific signaling pathways directly modulated by this compound have not been identified. However, based on the known biological activities of other betaines and the parent molecule, phenylalanine, some potential interactions can be hypothesized.

Betaines, in general, are known to function as osmolytes, protecting cells from osmotic stress. They can also act as methyl donors in various metabolic pathways. Phenylalanine itself is a precursor to several important signaling molecules, including neurotransmitters.

The diagram below illustrates a hypothetical signaling network where this compound could potentially exert its effects, based on the known functions of related compounds.

Caption: Hypothetical signaling pathways and cellular processes potentially influenced by this compound.

It is important to emphasize that these are proposed pathways and require experimental validation. The structural similarity of this compound to phenylalanine suggests that it might interact with some of the same receptors or transporters, but with different affinities and downstream effects.

Conclusion and Future Directions

This compound is a naturally occurring quaternary ammonium compound with a limited but confirmed presence in the plant and fungal kingdoms. While its biological role and biosynthetic pathway remain largely uncharacterized, its chemical structure suggests potential functions as an osmoprotectant and a participant in methyl group metabolism.

Future research should focus on:

-

Quantitative analysis of this compound in Antiaris africana, Astraeus pteridis, and other potential natural sources to establish its abundance.

-

Isolation and characterization of the enzymes responsible for the N-methylation of phenylalanine to elucidate its biosynthetic pathway.

-

Investigation of the pharmacological and biological activities of this compound to understand its potential roles in cellular signaling and its effects on living organisms.

A deeper understanding of this compound will not only expand our knowledge of plant and fungal secondary metabolism but may also open avenues for its application in drug development and other biotechnological fields.

References

- 1. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profiling Substrates of Protein Arginine N-Methyltransferase 3 with S-Adenosyl-L-methionine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Putative Phenylalanine Betaine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The endogenous enzymatic pathway for the biosynthesis of phenylalanine betaine from phenylalanine is not well-characterized in the scientific literature. The presence of this compound in human biofluids has been noted, but its origin is suggested to be exogenous (from diet). This document outlines a putative biosynthetic pathway based on the well-established mechanisms of other betaine biosynthesis pathways, such as those for glycine betaine and β-alanine betaine. The quantitative data and experimental protocols provided are based on analogous, well-studied N-methyltransferase enzymes and are intended to serve as a guide for investigating this potential pathway.

Introduction

Phenylalanine is an essential aromatic amino acid that serves as a precursor for a wide range of primary and secondary metabolites in organisms.[1] While its roles in protein synthesis and as a precursor to neurotransmitters and other critical molecules are well-documented, the biosynthesis of its fully N-methylated derivative, this compound (N,N,N-trimethylphenylalanine), is less understood. Betaines are quaternary ammonium compounds that function as important osmolytes and methyl donors in various organisms. The biosynthesis of betaines typically involves the sequential N-methylation of a precursor amino acid, utilizing S-adenosyl-L-methionine (SAM) as the methyl donor.

This technical guide presents a putative pathway for this compound biosynthesis, drawing parallels from characterized betaine synthesis pathways. It provides hypothetical enzymatic steps, analogous quantitative data for related enzymes, and detailed experimental protocols to facilitate research into the potential existence and characterization of this pathway.

The Putative this compound Biosynthesis Pathway

The proposed pathway for the conversion of L-phenylalanine to this compound involves three sequential N-methylation steps, each catalyzed by one or more N-methyltransferases (NMTs). It is conceivable that a single, trifunctional NMT could catalyze all three steps, as has been observed in the biosynthesis of β-alanine betaine in some plant species.[2][3] Alternatively, distinct enzymes may be responsible for each methylation event.

The proposed enzymatic steps are as follows:

-

Step 1: Formation of N-Methyl-L-phenylalanine

-

Substrate: L-Phenylalanine

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Enzyme (Putative): Phenylalanine N-methyltransferase (PAMT)

-

Product: N-Methyl-L-phenylalanine

-

By-product: S-adenosyl-L-homocysteine (SAH)

-

-

Step 2: Formation of N,N-Dimethyl-L-phenylalanine

-

Substrate: N-Methyl-L-phenylalanine

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Enzyme (Putative): N-Methylphenylalanine N-methyltransferase (NMP-MT)

-

Product: N,N-Dimethyl-L-phenylalanine

-

By-product: S-adenosyl-L-homocysteine (SAH)

-

-

Step 3: Formation of this compound

-

Substrate: N,N-Dimethyl-L-phenylalanine

-

Co-substrate: S-adenosyl-L-methionine (SAM)

-

Enzyme (Putative): N,N-Dimethylphenylalanine N-methyltransferase (DMP-MT)

-

Product: this compound (N,N,N-Trimethyl-L-phenylalanine)

-

By-product: S-adenosyl-L-homocysteine (SAH)

-

References

- 1. Frontiers | Biosynthesis and Metabolic Fate of Phenylalanine in Conifers [frontiersin.org]

- 2. Method for identification and quantitative analysis of protein lysine methylation using matrix-assisted laser desorption/ionization--time-of-flight mass spectrometry and amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

Phenylalanine Betaine: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a quaternary ammonium compound derived from the essential amino acid L-phenylalanine, is a naturally occurring alkaloid with documented biological activity. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound ((2S)-3-Phenyl-2-(trimethylammonio)propanoate). It includes detailed, generalized experimental protocols for its isolation from natural sources and a proposed synthetic pathway. The guide also consolidates available quantitative data, including spectroscopic information, and discusses its known biological activities. Visualizations of experimental workflows are provided to aid in the practical application of the described methodologies.

Introduction

This compound is a derivative of L-phenylalanine, an essential aromatic amino acid. Structurally, it is characterized by the permanent quaternization of the alpha-amino group with three methyl groups, forming a betaine. Betaines are a class of compounds known for their roles as osmolytes and methyl donors in various biological systems. The presence of the hydrophobic phenyl group combined with the charged quaternary ammonium group gives this compound unique physicochemical properties that may influence its biological activity. This document aims to be a centralized resource for researchers interested in this molecule, providing the necessary technical details for its study and potential application in drug development.

Discovery and Natural Occurrence

The first documented isolation of this compound was in 1976 by Okogun J. I., et al., from the latex and bark of the African tree, Antiaris africana[1]. This discovery placed this compound within the broader class of plant-derived alkaloids. More recently, it has also been isolated from the mushroom Astraeus pteridis, indicating its presence in the fungal kingdom as well[2].

Natural Sources:

Experimental Protocols

Isolation from Natural Sources (General Protocol)

While the specific protocol from the original 1976 publication is not detailed here, a general method for the isolation of alkaloids like this compound from plant material can be outlined. This workflow is based on standard phytochemical extraction and purification techniques.

Protocol: General Alkaloid Extraction from Plant Material

-

Preparation of Plant Material:

-

Air-dry the plant material (e.g., bark of Antiaris africana) at room temperature.

-

Grind the dried material into a coarse powder to increase the surface area for extraction.

-

-

Extraction:

-

Macerate the powdered plant material in a suitable solvent, such as methanol or a methanol/water mixture, at room temperature for 24-48 hours with occasional agitation.

-

Filter the extract and repeat the extraction process with fresh solvent on the plant residue to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude extract in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

-

Perform a liquid-liquid extraction with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds, which will partition into the organic phase.

-

Basify the aqueous layer containing the protonated alkaloids with a base (e.g., NH4OH or NaOH) to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the basified aqueous solution with a suitable organic solvent (e.g., chloroform or dichloromethane). The deprotonated alkaloids will move into the organic phase.

-

Collect the organic phase and concentrate it under reduced pressure to yield a crude alkaloid fraction.

-

-

Chromatographic Purification:

-

Subject the crude alkaloid fraction to column chromatography over silica gel or alumina.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform to methanol).

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound and concentrate them.

-

Further purification can be achieved by preparative HPLC if necessary to yield pure this compound.

-

Chemical Synthesis (Proposed Protocol)

Protocol: Proposed Synthesis of L-Phenylalanine Betaine

Step 1: Esterification of L-Phenylalanine

-

Suspend L-phenylalanine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (SOCl2) dropwise while stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Concentrate the reaction mixture under reduced pressure to obtain L-phenylalanine methyl ester hydrochloride as a white solid.

Step 2: Exhaustive Methylation (Quaternization)

-

Dissolve the L-phenylalanine methyl ester hydrochloride in a suitable solvent such as methanol or DMF.

-

Add a base, such as potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3), to neutralize the hydrochloride and free the amino group.

-

Add an excess of a methylating agent, such as methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4).

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. The resulting product is the methyl ester of this compound.

Step 3: Hydrolysis of the Ester

-

Dissolve the crude product from Step 2 in a mixture of water and a suitable organic solvent (e.g., methanol).

-

Add a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to hydrolyze the methyl ester.

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture with an acid (e.g., HCl) to pH 7.

-

The final product, this compound, can be purified by recrystallization or ion-exchange chromatography.

Physicochemical and Spectroscopic Data

The characterization of this compound relies on standard analytical techniques, particularly NMR and mass spectrometry. While experimental data from peer-reviewed publications is scarce, predicted data from reputable databases provides a useful reference for identification.

Table 1: Physicochemical Properties of L-Phenylalanine Betaine

| Property | Value | Source |

| CAS Number | 56755-22-7 | [1] |

| Molecular Formula | C12H17NO2 | [3] |

| Molecular Weight | 207.27 g/mol | [3] |

| IUPAC Name | (2S)-3-phenyl-2-(trimethylazaniumyl)propanoate | [3] |

Table 2: Predicted Spectroscopic Data for L-Phenylalanine Betaine

| Technique | Predicted Data (from HMDB) |

| ¹H-NMR | Chemical shifts (ppm) in D2O: Phenyl protons (multiplet, ~7.3-7.5), alpha-CH (triplet, ~4.0), beta-CH2 (multiplet, ~3.2-3.4), N(CH3)3 (singlet, ~3.1) |

| ¹³C-NMR | Chemical shifts (ppm) in D2O: Carbonyl C (~175), Phenyl C1 (~135), Phenyl C2,6 (~130), Phenyl C3,5 (~130), Phenyl C4 (~128), alpha-C (~70), N(CH3)3 (~54), beta-C (~35) |

| LC-MS/MS | Predicted m/z fragments for the positive ion [M+H]+: fragmentation would likely involve loss of the trimethylamine group and subsequent fragmentation of the phenylalanine backbone. |

Note: The predicted NMR data is based on the Human Metabolome Database (HMDB) entry for this compound (HMDB0240552) and should be used as a guide for experimental verification.[3]

Biological Activity

The biological activities of this compound are not extensively studied. However, initial research has identified at least one significant activity.

Table 3: Known Biological Activities of this compound

| Activity Type | Target Organism | Quantitative Data | Source |

| Antituberculosis | Mycobacterium tuberculosis | MIC = 58.0 µg/mL | [2] |

The moderate activity against M. tuberculosis suggests that this compound could serve as a scaffold for the development of new antitubercular agents. The unique combination of a hydrophobic phenyl group and a cationic head group may facilitate interaction with the mycobacterial cell wall or intracellular targets.

No specific signaling pathways involving this compound have been elucidated to date. Further research is required to understand its mechanism of action and its broader pharmacological profile.

Conclusion

This compound is a naturally occurring alkaloid with established, albeit limited, biological activity. This guide provides a foundational understanding of its discovery, methods for its isolation and synthesis, and its key characterization data. The provided protocols and data tables are intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development. The moderate antituberculosis activity of this compound warrants further investigation into its mechanism of action and the potential for structure-activity relationship studies to develop more potent analogues. Future work should focus on obtaining detailed, experimentally verified spectroscopic data and exploring its effects on various biological systems and signaling pathways.

References

The Dual Nature of Phenylalanine Betaine in Protein Structural Integrity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylalanine betaine, a derivative of the essential amino acid phenylalanine, occupies a compelling yet underexplored niche in the study of protein structure and stability. While its close analog, glycine betaine, is well-documented as a canonical osmolyte and chemical chaperone, the specific contributions of this compound remain largely inferred. This technical guide synthesizes the theoretical framework for this compound's role, drawing parallels from established principles of osmolyte function and the unique chemistry of the phenylalanine moiety. We present a detailed overview of its potential mechanisms of action, from promoting proper folding to potentially inducing localized denaturation through cation-π interactions. This document provides a comprehensive suite of experimental protocols, adapted for the investigation of this compound's influence on protein stability, folding kinetics, and aggregation, thereby furnishing researchers with the necessary tools to elucidate its precise functions. Included are illustrative signaling pathways and experimental workflows visualized using Graphviz, offering a clear roadmap for future investigations into this intriguing molecule's therapeutic and biotechnological potential.

Introduction to this compound

This compound, chemically (2S)-3-phenyl-2-(trimethylammonio)propanoate, is a zwitterionic compound derived from the essential aromatic amino acid, L-phenylalanine[1]. As a member of the betaine family, it shares structural similarities with glycine betaine, a well-characterized osmolyte and chemical chaperone that aids in protein folding and stability under cellular stress[2][3][4]. The distinguishing feature of this compound is the presence of a benzyl group, which introduces a hydrophobic and aromatic character not present in glycine betaine. This phenyl ring is capable of engaging in a variety of non-covalent interactions, including hydrophobic and cation-π interactions, suggesting a more complex role in modulating protein structure than simpler betaines[2][3].

The primary hypothesis regarding this compound's function is that it acts as a chemical chaperone, non-covalently assisting in the proper folding and stabilization of proteins. This is particularly relevant in the context of protein misfolding diseases and for the enhancement of protein stability in therapeutic formulations[2]. However, the presence of the aromatic ring also introduces the possibility of a dualistic nature. While the betaine moiety is expected to be excluded from the protein surface, promoting a compact, folded state, the phenyl group could interact favorably with aromatic or hydrophobic patches on the protein surface. Such interactions could, under certain circumstances, stabilize unfolded or partially folded states, or even act as a denaturant for proteins rich in aromatic residues[2][3].

Mechanisms of Action in Protein Structure Modulation

The influence of this compound on protein structure is likely multifaceted, involving a balance of stabilizing and potentially destabilizing interactions.

As a Stabilizing Chemical Chaperone

As a chemical chaperone, this compound is thought to stabilize protein structures primarily through the principle of preferential exclusion . The charged trimethylammonium group and the carboxylate are highly solvated, leading to an unfavorable interaction with the protein backbone. To minimize this unfavorable interaction, the protein adopts a more compact, folded conformation, thus reducing its surface area exposed to the solvent. This mechanism is well-established for osmolytes like glycine betaine[5].

The Role of the Phenyl Group and Cation-π Interactions

The unique aspect of this compound is its phenyl group. The trimethylammonium cation can engage in cation-π interactions with the electron-rich aromatic side chains of amino acids such as tryptophan, tyrosine, and phenylalanine within a protein[2][3]. This interaction can be a double-edged sword:

-

Stabilization: If these interactions occur within the folded state or at interfaces that promote native-like contacts, they could further stabilize the protein structure.

-

Destabilization: Conversely, if this compound interacts favorably with aromatic residues that are exposed in the unfolded or partially folded state, it could lower the energy of these non-native states, thereby acting as a denaturant for specific proteins[2][3]. This dual behavior has been observed for glycine betaine with proteins rich in aromatic amino acids[2][3].

Influence on Protein Aggregation

Protein aggregation is a common consequence of protein misfolding and is implicated in numerous diseases. Chemical chaperones can mitigate aggregation by stabilizing the native state or by interacting with aggregation-prone intermediates. This compound may prevent aggregation by:

-

Promoting proper folding and reducing the population of aggregation-prone unfolded or partially folded species.

-

Binding to hydrophobic patches on the protein surface, thereby "masking" them and preventing intermolecular interactions that lead to aggregation.

Quantitative Data on Betaine-Protein Interactions

Direct quantitative data on the effect of this compound on protein stability is scarce in the published literature. However, studies on other betaines, particularly in comparative contexts with other osmolytes, provide a valuable framework for understanding its potential impact.

A study on the thermal stability of lysozyme in the presence of various "extremolytes" provides illustrative data for betaine (presumed to be glycine betaine)[6]. The change in the melting temperature (Tm) of a protein in the presence of a stabilizing agent is a key indicator of its effect on stability.

Table 1: Effect of Betaine on the Thermal Stability of Lysozyme [6]

| Additive (0.5 M) | Change in Tm (°C) vs. Control |

| Betaine | +5.2 |

| Trehalose | +4.8 |

| Ectoine | +4.5 |

| Hydroxyectoine | +1.8 |

| Firoin | +3.5 |

Note: This data is for betaine (likely glycine betaine) and serves as an example. Similar experiments are required to determine the specific values for this compound.

Experimental Protocols for Characterizing this compound-Protein Interactions

To rigorously assess the role of this compound in protein structure, a combination of biophysical techniques is required. The following are detailed protocols for key experiments, which can be adapted for specific proteins of interest.

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

Purpose: To determine the effect of this compound on the thermal stability of a protein by measuring changes in its melting temperature (Tm).

Principle: The assay uses a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of a protein as it unfolds upon heating. The increase in fluorescence is monitored using a real-time PCR instrument, and the midpoint of this transition is the Tm.

Methodology:

-

Protein and Ligand Preparation:

-

Prepare a stock solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).

-

Prepare a stock solution of this compound (e.g., 1 M) in the same buffer.

-

-

Assay Setup (96-well plate):

-

For each reaction well, prepare a final volume of 25 µL.

-

Add the protein to a final concentration of 2 µM.

-

Add this compound to the desired final concentrations (e.g., a serial dilution from 100 mM to 1 µM). Include a no-ligand control.

-

Add SYPRO Orange dye to a final concentration of 5x.

-

Bring the final volume to 25 µL with the assay buffer.

-

-

Data Acquisition:

-

Place the 96-well plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence in the appropriate channel for SYPRO Orange (e.g., ROX channel).

-

Apply a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

-

Record fluorescence at each temperature interval.

-

-

Data Analysis:

-

Plot fluorescence intensity versus temperature.

-

Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm for each concentration of this compound.

-

Calculate the change in Tm (ΔTm) relative to the no-ligand control.

-

Circular Dichroism (CD) Spectroscopy

Purpose: To assess changes in the secondary and tertiary structure of a protein upon interaction with this compound and to monitor folding/unfolding transitions.

Principle: CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The far-UV region (190-250 nm) provides information on protein secondary structure (α-helices, β-sheets), while the near-UV region (250-320 nm) is sensitive to the tertiary structure around aromatic amino acids.

Methodology:

-

Sample Preparation:

-

Prepare a protein solution (e.g., 0.1-0.2 mg/mL for far-UV, 1-2 mg/mL for near-UV) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4). Buffers with high absorbance in the far-UV, like Tris, should be avoided.

-

Prepare a stock solution of this compound in the same buffer.

-

-

Far-UV CD for Secondary Structure:

-

Titrate the protein solution with increasing concentrations of this compound.

-

Record CD spectra from 250 nm to 190 nm in a 1 mm pathlength cuvette at a constant temperature (e.g., 25 °C).

-

Acquire a baseline spectrum of the buffer with the corresponding concentration of this compound and subtract it from the protein spectrum.

-

-

Thermal Denaturation:

-

Monitor the CD signal at a single wavelength (e.g., 222 nm for an α-helical protein) as the temperature is increased at a controlled rate (e.g., 1 °C/minute).

-

Perform this measurement at different fixed concentrations of this compound.

-

-

Data Analysis:

-

Analyze changes in the CD spectra to identify alterations in secondary structure content.

-

Plot the change in molar ellipticity versus temperature to generate melting curves and determine the Tm.

-

Dynamic Light Scattering (DLS)

Purpose: To monitor the effect of this compound on protein aggregation by measuring the size distribution of particles in solution.

Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius (Rh) and the polydispersity of the sample.

Methodology:

-

Sample Preparation:

-

Prepare protein samples (e.g., 1 mg/mL) in a filtered, dust-free buffer.

-

Prepare samples with and without various concentrations of this compound.

-

-

Aggregation Induction:

-

Induce aggregation through a stressor, such as elevated temperature, agitation, or addition of a denaturant.

-

-

Data Acquisition:

-

Measure the DLS of the samples over time at a constant temperature, or as a function of increasing temperature.

-

Ensure the sample is equilibrated at the desired temperature before each measurement.

-

-

Data Analysis:

-

Analyze the autocorrelation function to obtain the size distribution (intensity, volume, and number).

-

Monitor the change in the average Rh and polydispersity index (PDI) over time or with increasing temperature to quantify the extent and rate of aggregation.

-

Isothermal Titration Calorimetry (ITC)

Purpose: To directly measure the thermodynamic parameters (binding affinity, enthalpy, entropy, and stoichiometry) of the interaction between this compound and a protein.

Principle: ITC measures the heat released or absorbed during the titration of a ligand (in the syringe) into a protein solution (in the sample cell). The resulting thermogram provides a direct measurement of the binding enthalpy (ΔH), and fitting the data yields the binding constant (Ka) and stoichiometry (n).

Methodology:

-

Sample Preparation:

-

Dialyze the protein extensively against the desired buffer.

-

Dissolve the this compound in the final dialysis buffer to minimize heats of dilution.

-

Degas both the protein and ligand solutions.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 10-50 µM) into the sample cell.

-

Load the this compound solution (e.g., 10-20 times the protein concentration) into the syringe.

-

Perform a series of small injections (e.g., 5-10 µL) of the ligand into the protein solution, allowing the system to reach equilibrium after each injection.

-

Perform a control titration of the ligand into the buffer to determine the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Subtract the heat of dilution from the binding heats.

-

Plot the heat per mole of injectant versus the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Ka, n, and ΔH.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding from the thermodynamic relationship: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Potential Involvement in Cellular Signaling Pathways

While direct evidence linking this compound to specific signaling pathways is lacking, its role as a potential chemical chaperone suggests an indirect influence on pathways that respond to cellular stress, particularly the Unfolded Protein Response (UPR) .

The UPR is a set of signaling pathways activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress[7]. The UPR aims to restore ER homeostasis by:

-

Attenuating global protein synthesis.

-

Upregulating the expression of ER-resident chaperones and folding enzymes.

-

Enhancing the degradation of misfolded proteins.

If this compound functions as an effective chemical chaperone in vivo, it could modulate the UPR by reducing the load of misfolded proteins in the ER. This would lead to a dampening of the UPR signaling cascade. The three main branches of the UPR that could be affected are the IRE1, PERK, and ATF6 pathways.

Applications in Drug Development and Biotechnology

The potential of this compound as a protein stabilizer has significant implications for the pharmaceutical and biotechnology industries.

-

Formulation of Therapeutic Proteins: The stability of protein-based drugs is a major challenge. This compound could be explored as an excipient in liquid formulations to prevent aggregation and denaturation, thereby extending the shelf-life and efficacy of these therapeutics.

-

Rescue of Misfolded Proteins: In diseases caused by protein misfolding, such as certain genetic disorders, pharmacological chaperones can help mutant proteins achieve a functional conformation. This compound could be investigated for its potential to rescue the function of such misfolded proteins.

-

Enhancing Recombinant Protein Production: The expression of recombinant proteins, particularly in bacterial systems, can be plagued by the formation of insoluble inclusion bodies. The addition of chemical chaperones like this compound to the culture medium could improve the yield of soluble, correctly folded protein.

Conclusion and Future Directions

This compound stands as a molecule of considerable interest at the interface of chemistry and biology. While its role in protein structure is largely inferred from the behavior of its analogs, the theoretical basis for its function as a chemical chaperone with potentially unique properties is strong. The presence of the phenyl group suggests a nuanced interplay of stabilizing and potentially destabilizing interactions that warrant detailed investigation.

The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive toolkit for researchers to systematically explore the effects of this compound on protein stability, folding, and aggregation. Future research should focus on generating robust quantitative data for a variety of model proteins to build a predictive understanding of its behavior. Elucidating the precise molecular interactions through high-resolution structural studies and molecular dynamics simulations will be crucial. Ultimately, a deeper understanding of this compound's role in protein structure will unlock its potential in the development of novel therapeutics and biotechnological applications.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0240552) [hmdb.ca]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Can glycine betaine denature proteins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine betaine may have opposite effects on protein stability at high and low pH values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stability of Lysozyme in Aqueous Extremolyte Solutions during Heat Shock and Accelerated Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unfolded protein response - Wikipedia [en.wikipedia.org]

Phenylalanine Betaine as a Urinary Biomarker for Diet: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide explores the concept of urinary biomarkers for dietary assessment, with a specific focus on diets rich in the essential amino acid phenylalanine. While the initial topic of inquiry was "phenylalanine betaine," a thorough review of scientific literature indicates that This compound is not a recognized or established urinary biomarker for any specific dietary intake. Its presence and utility as a dietary biomarker are not supported by current research.

However, the core interest in tracking consumption of phenylalanine-rich foods through urinary analysis remains a significant area of research. Phenylalanine is abundant in protein sources such as meat and soy.[1][2][3][4][5] This guide, therefore, pivots to provide an in-depth overview of the scientifically validated urinary biomarkers for the consumption of these food groups: 1-methylhistidine and 3-methylhistidine for meat intake and isoflavones for soy intake .

This document provides quantitative data from key studies, detailed experimental protocols for biomarker analysis, and visualizations of relevant pathways and workflows to support researchers in the field of nutrition, metabolomics, and drug development.

Section 1: Urinary Biomarkers for Meat Consumption: 1-Methylhistidine and 3-Methylhistidine

The consumption of meat can be objectively assessed by measuring the urinary excretion of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH).[6][7][8] 1-MH is a particularly strong biomarker as it is not formed endogenously in humans and its presence in urine is primarily a direct reflection of dietary intake of anserine, a dipeptide found in meat and fish.[3][9] 3-MH is also derived from meat consumption, but it can also be an indicator of endogenous muscle protein breakdown, which should be considered during analysis.[7][9]

Data Presentation: Quantitative Urinary Excretion of Methylhistidines

The following table summarizes data from a controlled feeding study investigating the dose-response relationship between red meat consumption and the urinary excretion of 1-methylhistidine and 3-methylhistidine.[10][11]

| Dietary Group (Red Meat Intake) | Urinary 1-Methylhistidine (μmol/day, Median IQR) | Urinary 3-Methylhistidine (μmol/day, Median IQR) | Statistical Significance (Trend) |

| Vegetarian (0 g/day ) | Significantly lower than meat diets | Significantly lower than meat diets | p < 0.01 (for 1-MH) |

| Low (60 g/day ) | 95.1 (82.6–98.5) | 248.8 (217.2–262.6) | p < 0.05 (for 3-MH) |

| Medium (120 g/day ) | 158.7 (133.5–181.8) | 353.6 (336.0–403.2) | |

| High (420 g/day ) | 480.5 (453.0–521.7) | 811.2 (723.1–863.8) |

Data adapted from Cross et al. (2011).[10][11]

Experimental Protocol: Quantification of Urinary Methylhistidines by LC-MS/MS

The following protocol is a generalized procedure based on common methodologies for the analysis of urinary 1-methylhistidine and 3-methylhistidine.

1. Sample Collection and Preparation:

-

Collect 24-hour urine samples from subjects.

-

Thaw frozen urine samples at room temperature.

-

Vortex samples to ensure homogeneity.

-

Perform a dilution of the urine sample with an appropriate buffer.

-

Add an internal standard (e.g., isotopically labeled 1-methylhistidine and 3-methylhistidine) to the diluted sample for accurate quantification.

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of mobile phases, such as water with formic acid (A) and acetonitrile with formic acid (B), is employed to separate the analytes.

-

Flow Rate: A consistent flow rate is maintained throughout the analysis.

-

Injection Volume: A small volume of the prepared sample supernatant is injected.

-

-

Mass Spectrometry:

-

Ionization: Use Electrospray Ionization (ESI) in positive mode.

-

Detection: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

-

Transitions: Monitor specific precursor-to-product ion transitions for 1-methylhistidine, 3-methylhistidine, and their respective internal standards for high selectivity and sensitivity.

-

3. Data Analysis:

-

Integrate the peak areas for each analyte and internal standard.

-

Calculate the concentration of 1-methylhistidine and 3-methylhistidine in the urine samples based on the ratio of the analyte peak area to the internal standard peak area and by using a standard curve.

-

Express the final results as μmol per 24-hour urine collection.

Section 2: Urinary Biomarkers for Soy Consumption: Isoflavones

Urinary excretion of isoflavones, such as daidzein, genistein, and their gut microbial metabolite equol, serves as a reliable biomarker for the intake of soy-based foods.[12][13][14] These compounds are phytoestrogens found in high concentrations in soybeans.

Data Presentation: Quantitative Urinary Excretion of Isoflavonoids

The table below presents data from a randomized soy trial, showing the urinary excretion of isoflavonoids in response to low and high soy diets.[12]

| Dietary Period | Daily Isoflavone Intake (mg/day, Median) | Urinary Isoflavonoid Excretion (nmol/mg creatinine, Median) |

| Baseline | 2.3 | 0.4 |

| Low-Soy Diet | 0.2 | 1.0 |

| High-Soy Diet | 60.4 | 32.4 |

Data adapted from Maskarinec et al. (2014).[12]

Experimental Protocol: Quantification of Urinary Isoflavones by LC-MS/MS

The following is a generalized protocol for the analysis of urinary isoflavones, which often exist as glucuronide and sulfate conjugates and require enzymatic hydrolysis.[1][14][15]

1. Sample Collection and Preparation:

-

Collect spot or 24-hour urine samples.

-

To a urine aliquot, add a buffer (e.g., phosphate buffer, pH 5.0).

-

Add an internal standard (e.g., a structurally similar compound not found in urine, like taxifolin).[14]

-

Enzymatic Hydrolysis: Add a mixture of β-glucuronidase and sulfatase enzymes to release the free isoflavones from their conjugated forms. Incubate the mixture (e.g., for 2 hours at 37°C).[14]

-

Stop the enzymatic reaction and precipitate proteins by adding a solvent such as dimethylformamide (DMF) and formic acid.[14]

-

Centrifuge the samples to remove precipitates.

-

Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Utilize a UPLC or HPLC system.

-

Mass Spectrometry:

-

Ionization: ESI in negative mode is often used for isoflavone analysis.

-

Detection: Use a triple quadrupole mass spectrometer in MRM mode.

-

Transitions: Set the instrument to monitor specific MRM transitions for daidzein, genistein, equol, and the internal standard.

-

3. Data Analysis:

-

Quantify the concentrations of each isoflavone using a standard curve prepared with authentic standards.

-

Normalize the results to urinary creatinine concentration to account for variations in urine dilution, expressed as nmol/mg creatinine.

Section 3: Methodological and Pathway Visualizations

General Workflow for Urinary Biomarker Analysis

The following diagram illustrates a typical workflow for the analysis of urinary biomarkers using LC-MS/MS, applicable to both methylhistidines and isoflavones.

Phenylalanine Metabolic Pathway

This diagram illustrates the primary metabolic pathway of phenylalanine, showing its conversion to tyrosine. This helps to clarify why phenylalanine does not typically form a betaine derivative in human metabolism.[6][8][16]

Conclusion

While this compound is not a validated urinary biomarker for diet, researchers can effectively monitor the intake of phenylalanine-rich foods through the analysis of established biomarkers. For meat consumption, urinary 1-methylhistidine and 3-methylhistidine are robust indicators. For soy intake, urinary isoflavones provide a sensitive and specific measure. The methodologies and data presented in this guide offer a solid foundation for the design and implementation of studies requiring objective assessment of dietary patterns, which is crucial for advancing our understanding of the relationship between diet, health, and disease.

References

- 1. An LC-MS method to determine concentrations of isoflavones and their sulfate and glucuronide conjugates in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. [PDF] Urinary Biomarkers of Meat Consumption | Semantic Scholar [semanticscholar.org]

- 5. A glycomic workflow for LC–MS/MS analysis of urine glycosaminoglycan biomarkers in mucopolysaccharidoses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenylalanine and Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phenylalanine - Wikipedia [en.wikipedia.org]

- 8. pnas.org [pnas.org]

- 9. 3-Methylhistidine and 1-methylhistidine - BEVITAL AS [bevital.no]

- 10. Urinary biomarkers of meat consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Urinary biomarkers of meat consumption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PathWhiz [pathbank.org]

- 13. [PDF] The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | Semantic Scholar [semanticscholar.org]

- 14. A Simple and Rapid LC-MS/MS Method for Quantification of Total Daidzein, Genistein, and Equol in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Phenylalanine: Essential Roles, Metabolism, and Health Impacts - MetwareBio [metwarebio.com]

Unveiling the Antibacterial Potential of Phenylalanine Derivatives: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenylalanine, an essential aromatic amino acid, serves as a versatile scaffold in the design of novel therapeutic agents. While a comprehensive review of current scientific literature reveals a notable absence of direct evidence for intrinsic antibacterial activity of Phenylalanine betaine itself, a wealth of research highlights the significant antimicrobial potential of its derivatives. This technical guide provides a detailed examination of two key classes of phenylalanine-containing compounds that have demonstrated promising effects against bacterial pathogens: Phenylalanine-Arginine Beta-Naphthylamide (PAβN) as an efflux pump inhibitor and cationic surfactants derived from L-Phenylalanine esters as direct-acting antibacterial agents. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation, accompanied by visualizations of key processes.

Phenylalanine-Arginine Beta-Naphthylamide (PAβN): A Potent Efflux Pump Inhibitor

PAβN is a well-characterized wide-spectrum efflux pump inhibitor (EPI) that has been extensively studied for its ability to restore the efficacy of antibiotics against multidrug-resistant (MDR) bacteria. While not directly bactericidal, PAβN's primary mechanism of action is the inhibition of Resistance-Nodulation-Division (RND) efflux pumps, which are crucial for the extrusion of antimicrobial agents from the bacterial cell.

Mechanism of Action